molecular formula C15H10N4O6S B2589907 N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide CAS No. 152586-99-7

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2589907
CAS No.: 152586-99-7
M. Wt: 374.33
InChI Key: VWAGZYLUMCIECQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a synthetic chemical scaffold designed for advanced research applications. Its molecular architecture, incorporating both a benzothiazole unit and a dinitrobenzamide group, suggests significant potential for interaction with various biological targets. The 4-methoxy-benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with bioactive molecules and is known to be a key component in compounds investigated for enzyme inhibition . The electron-deficient 3,5-dinitrobenzamide component can serve as a critical anchor for molecular recognition processes. While the specific biological profile of this exact compound requires further empirical characterization, its structure indicates it is a compelling candidate for high-throughput screening campaigns. Researchers can leverage this compound in the development of novel chemical probes, particularly in studies targeting enzyme activity or cellular signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O6S/c1-25-11-3-2-4-12-13(11)16-15(26-12)17-14(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h2-7H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAGZYLUMCIECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using carbon dioxide (CO2) as a raw material, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity
    • Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide has been evaluated for its efficacy against various bacterial strains. Its mechanism of action often involves the inhibition of bacterial peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis. This inhibition can lead to the disruption of bacterial growth and biofilm formation, making it a candidate for treating infections caused by resistant strains such as Staphylococcus aureus .
  • Anticancer Potential
    • Compounds containing benzothiazole moieties have shown promise in cancer therapy. The structure of this compound suggests potential interactions with cellular targets involved in cancer proliferation and survival pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further research is necessary to establish the specific mechanisms and efficacy of this compound in various cancer models.
  • Anti-inflammatory Properties
    • Inflammation plays a crucial role in the progression of many diseases, including cancer and chronic infections. Compounds derived from benzothiazole have been reported to possess anti-inflammatory properties. This compound may exhibit similar effects by modulating inflammatory pathways and cytokine production .

Case Studies

StudyFocusFindings
Ahmad et al., 2014Antibacterial ActivityDemonstrated that benzothiazole derivatives inhibit Staphylococcus aureus effectively.
Badshah and Naeem, 2016Anticancer ActivityExplored the anticancer potential of benzothiazole derivatives, suggesting mechanisms involving apoptosis induction.
Molteni et al., 2004Biofilm InhibitionShowed that certain benzothiazole compounds could inhibit biofilm formation on medical devices.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, interfering with the normal function of enzymes involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., bromophenyl, thiadiazole sulfamoyl) may hinder molecular packing, affecting crystallinity and solubility .

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights highlight substituent effects:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Reference
N-((R)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide (9d) ~720 (estimated) 223–225 32
N-((S)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide (10d) ~720 (estimated) 191–194 45
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 431.3 Not reported Not reported
N-(4-Bromophenyl)-3,5-dinitrobenzamide 366.1 Not reported Not reported

Key Observations :

  • Fluorophenyl and piperazinyl substituents (e.g., 9d, 10d) result in higher molecular weights and moderate yields (32–45%) .
  • Methoxy and chloro substituents (e.g., dichloro-dimethoxy analog) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

  • The presence of a benzothiazole ring (as in the target compound) is associated with antimicrobial activity, likely due to interactions with bacterial enzymes or DNA .
  • Aliphatic substituents (e.g., cyclooctyl) may broaden bioavailability but reduce target specificity compared to aromatic analogs .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole moiety substituted with methoxy and dinitro groups. The chemical formula is C10H8N4O5SC_{10}H_{8}N_{4}O_{5}S with a molecular weight of approximately 288.26 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Antitumor Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, a study highlighted that compounds similar to this compound showed promising results against various cancer cell lines.

Case Study: Cell Line Testing

In vitro studies using human lung cancer cell lines A549, HCC827, and NCI-H358 revealed the following IC50 values for related compounds:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 12.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 26.75 ± 0.196.26 ± 0.336.48 ± 0.11

These results indicate that compounds related to this compound exhibit significant cytotoxicity against these cancer cell lines, suggesting potential for development as antitumor agents .

Antimicrobial Activity

Benzothiazole derivatives have also shown notable antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited effective inhibition of Staphylococcus aureus and Escherichia coli.

Testing Methodology

The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli30 μg/mL

These findings suggest that the compound may be a candidate for further investigation in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that derivatives bearing benzothiazole moieties can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

The anti-inflammatory activity is primarily attributed to the inhibition of COX-2 enzyme activity, leading to reduced prostaglandin synthesis:

CompoundCOX-2 Inhibition (%)
Compound A57.35%
Indomethacin (reference)50%

This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide?

The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with a substituted benzothiazole amine. A general method includes:

  • Step 1 : React 4-methoxy-1,3-benzothiazol-2-amine with 3,5-dinitrobenzoyl chloride in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (18–24 hours).
  • Step 2 : Purify the crude product via vacuum distillation, followed by recrystallization using ethanol/water mixtures to yield a pure solid (65–75% yield) .
  • Validation : Confirm purity via HPLC or NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR for functional group analysis) .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard:

  • Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Monitor residuals (e.g., R1<0.05R_1 < 0.05 for high-quality data) .
  • Visualization : Mercury software analyzes packing motifs and hydrogen-bonding interactions. For example, planar 3,5-dinitrobenzoate moieties exhibit dihedral angles <16° with adjacent rings .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro screening : Test against Mycobacterium tuberculosis (MIC values via microdilution) or Eimeria spp. (coccidiostat activity in avian models) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How do structural modifications influence its antimycobacterial activity?

  • Nitro Group Positioning : 3,5-Dinitro substitution is critical for activity; removal or positional shifts reduce potency against M. tuberculosis by >90% .
  • Benzothiazole Substitutions : Methoxy at the 4-position enhances membrane permeability, while bulkier groups (e.g., bromophenyl) improve target binding but may increase cytotoxicity .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key mycobacterial enzyme .

Q. What mechanisms underlie resistance to this compound in Mycobacterium smegmatis?

  • Target Mutations : Resistance-linked SNPs in dprE1 (e.g., Cys387Ser) reduce nitrobenzamide binding .
  • Efflux Pump Activation : Overexpression of MmpL3 transporter proteins decreases intracellular accumulation. Validate via RT-qPCR and efflux inhibition assays (e.g., using verapamil) .

Q. Which advanced analytical methods quantify this compound in biological matrices?

  • Electrochemical Sensing : Use FePt/CNT nanocomposite-modified carbon paste electrodes for glutathione co-detection (LOD: 0.1 µM, linear range 0.5–100 µM) .
  • LC-MS/MS : Optimize a C18 column with ESI+ mode (m/z 393 → 212 transition) for serum pharmacokinetics .

Q. How are crystallographic challenges (e.g., twinning) addressed during refinement?

  • Twinning Detection : Use PLATON to analyze intensity statistics and identify twin laws (e.g., two-fold rotation) .
  • Refinement Strategy : Apply SHELXL’s TWIN/BASF commands for twinned data or split models for disordered moieties .

Q. What strategies improve the bioactivity of derivatives?

  • Semisynthetic Modifications : Isolate novel precursors (e.g., from Pseudonocardia endophytica) and functionalize via reductive amination or Suzuki coupling .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., methylthio groups) to enhance bioavailability .

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